DBCO-PEG4-Alcohol
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Overview
Description
DBCO-PEG4-Alcohol (DPA) is a novel reagent used in bioconjugation chemistry that has been gaining attention in recent years due to its unique properties and potential applications in the field of biochemistry and biophysics. DPA is a small molecule that has the ability to covalently link two molecules together, making it an ideal reagent for a variety of synthetic and analytical applications.
Scientific Research Applications
Tissue Engineering and Regenerative Medicine
DBCO-PEG4-Alcohol and its derivatives have been extensively utilized in tissue engineering and regenerative medicine. For example, DBCO-modified polymers like HA-PEG4-DBCO have been employed in the synthesis of in situ cross-linkable hydrogels derived from hyaluronic acid for cartilage tissue engineering. These hydrogels support cell survival and promote the regeneration of cartilaginous tissue, showcasing potential for injectable scaffolds in tissue regeneration applications (Han et al., 2018). Similarly, bio-orthogonal click reaction strategies have been utilized to enhance in situ cellularization of tissue engineering scaffolds. DBCO-modified PCL-PEG (PCL-PEG-DBCO) polymers, for example, have shown dramatic increases in the selective capture efficiency and survival rate of cells, thus proving beneficial for scaffold cellularization (Mao et al., 2019).
Drug Delivery Systems
This compound has also found applications in the development of drug delivery systems. For instance, DBCO-PEG has been used in folate receptor-directed orthogonal click-functionalization of siRNA lipopolyplexes for targeted tumor cell killing in vivo (Klein et al., 2018). Additionally, dendrimer hydrogels based on bioorthogonal chemistry have been developed using DBCO-modified polyamidoamine (PAMAM) dendrimers for localized drug delivery. These dendrimer hydrogels have been shown to enable sustained release of drugs and significantly suppress tumor growth without noticeable side effects (Xu et al., 2017).
Nanotechnology and Material Science
In nanotechnology and material science, this compound derivatives have been used to engineer surface-modified liposomes for improved biodistribution characteristics, suggesting its utility in the passive targeting of drugs (Shehata et al., 2008). Moreover, the impact of this compound on the kinetics of click-chemistry surface reactions used in biosensors has been studied, demonstrating its relevance in the semiconductor manufacturing of 3-D nano-structures (Vereecke et al., 2018).
Mechanism of Action
Target of Action
DBCO-PEG4-Alcohol is a PEG-based PROTAC linker . The primary targets of this compound are molecules containing azide groups . The DBCO group in the compound can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with these azide-containing molecules .
Mode of Action
This compound interacts with its targets through a copper-free click chemistry reaction . The DBCO group in the compound undergoes a strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules . This reaction is highly efficient and can be carried out in either organic solvents or aqueous buffers, depending on the solubility and properties of the substrate molecules .
Biochemical Pathways
It’s known that this compound is used in the synthesis of protacs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . Therefore, it can be inferred that this compound, as a component of PROTACs, may indirectly influence the ubiquitin-proteasome system.
Pharmacokinetics
The hydrophilic peg spacer arm in the compound is known to provide better solubility to labeled molecules , which could potentially enhance its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action largely depend on the specific azide-containing molecules it interacts with. As a component of PROTACs, this compound contributes to the selective degradation of target proteins . This can result in various molecular and cellular effects, depending on the functions of the degraded proteins.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, reactions with DBCO and azides are more efficient at high concentrations and temperatures . Moreover, the compound is moisture-sensitive, and exposure to moisture can lead to hydrolysis of the NHS-ester moiety, rendering it non-reactive . Therefore, it’s important to control environmental conditions such as temperature, concentration, and moisture levels when using this compound.
Future Directions
Biochemical Analysis
Biochemical Properties
DBCO-PEG4-Alcohol plays a significant role in biochemical reactions. It is used in copper-free Click Chemistry reactions . This dibenzocyclooctyne will react with azide functionalized compounds or biomolecules without the need for a Cu (I) catalyst to result in a stable triazole linkage . The hydrophilic PEG spacer adds hydrophilicity to the product to decrease aggregation .
Cellular Effects
This compound can have various effects on cells and cellular processes. For instance, it has been used for the site-specific coupling of antibodies on vesicle surfaces after self-assembly . This process involves the functionalization of primary amino groups with a linker carrying a strained alkyne group for a bio-orthogonal strain-promoted alkyne–azide cycloaddition (SPAAC) reaction .
Molecular Mechanism
The mechanism of action of this compound involves its reaction with azide-functionalized compounds or biomolecules to form a stable triazole linkage . The DBCO moiety in this compound is responsible for this reaction .
Temporal Effects in Laboratory Settings
In laboratory settings, reactions with this compound and azides are more efficient at high concentrations and temperatures (i.e., 2-37°C) . Typical reaction times are less than 4 hours; however, incubating for longer can improve efficiency .
Metabolic Pathways
Given its reactivity with azide-functionalized compounds or biomolecules, it is likely to interact with enzymes or cofactors that are part of these biochemical reactions .
Transport and Distribution
Given its hydrophilic nature due to the PEG spacer arm, it is likely to be distributed in aqueous environments within the cell .
Subcellular Localization
Given its reactivity with azide-functionalized compounds or biomolecules, it may be localized to areas of the cell where these reactions occur .
properties
IUPAC Name |
6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]-6-oxohexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N2O6/c32-16-18-36-20-22-37-21-19-35-17-15-30-28(33)11-5-6-12-29(34)31-23-26-9-2-1-7-24(26)13-14-25-8-3-4-10-27(25)31/h1-4,7-10,32H,5-6,11-12,15-23H2,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXWONCQAFVJHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCCCC(=O)NCCOCCOCCOCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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